molecular formula C12H15N3O B15068605 7-Ethoxy-4-hydrazinyl-2-methylquinoline

7-Ethoxy-4-hydrazinyl-2-methylquinoline

Cat. No.: B15068605
M. Wt: 217.27 g/mol
InChI Key: SSDWYJMOYMHDIS-UHFFFAOYSA-N
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Description

7-Ethoxy-4-hydrazinyl-2-methylquinoline is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of an ethoxy group at the 7th position, a hydrazinyl group at the 4th position, and a methyl group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-4-hydrazinyl-2-methylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Ethoxy-4-hydrazinyl-2-methylquinoline can undergo oxidation reactions, where the hydrazinyl group is oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of azides or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

7-Ethoxy-4-hydrazinyl-2-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-hydrazinyl-2-methylquinoline involves its interaction with biological macromolecules such as DNA and proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and inhibit their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-hydrazinyl-2-methylquinoline: Similar structure but with the ethoxy group at the 6th position.

    4-Hydrazinyl-2-methylquinoline: Lacks the ethoxy group.

    7-Ethoxy-2-methylquinoline: Lacks the hydrazinyl group.

Uniqueness

7-Ethoxy-4-hydrazinyl-2-methylquinoline is unique due to the presence of both the ethoxy and hydrazinyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

(7-ethoxy-2-methylquinolin-4-yl)hydrazine

InChI

InChI=1S/C12H15N3O/c1-3-16-9-4-5-10-11(7-9)14-8(2)6-12(10)15-13/h4-7H,3,13H2,1-2H3,(H,14,15)

InChI Key

SSDWYJMOYMHDIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=CC(=C2C=C1)NN)C

Origin of Product

United States

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